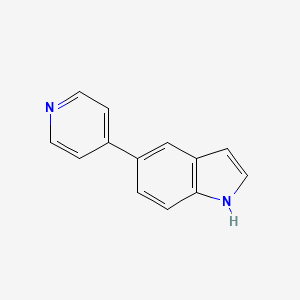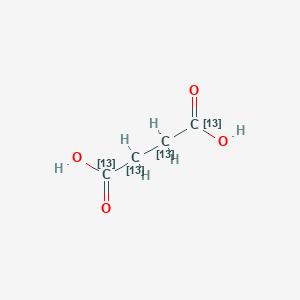
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a pyrrolidine ring attached to a phenethylamine backbone, with methoxy groups at the 3 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the ethylamine side chain. The key steps include:
Decarboxylation Reaction: 3-(3,4-Dimethoxyphenyl)-2’,3’-epoxy-potassium propionate is decarboxylated in water to form 3,4-dimethoxyphenylacetaldehyde.
Aldoxime Reaction: The aldehyde is then reacted with sodium bicarbonate and hydroxylamine hydrochloride to form an aldoxime.
Dehydration Reaction: The aldoxime is dehydrated in the presence of a phase-transfer catalyst and alkali to yield the desired nitrile.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing costs, and minimizing the use of hazardous reagents. For example, the use of phase-transfer catalysts and efficient extraction techniques can enhance the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. It is known to act as a beta-1 adrenoceptor antagonist, which means it binds to and blocks beta-1 adrenergic receptors. This action can lead to a decrease in heart rate and blood pressure, making it potentially useful in the treatment of conditions like hypertension and angina pectoris .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of the pyrrolidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with biological targets.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZFTUTVPPVGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243835 |
Source


|
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-58-6 |
Source


|
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)








